N-(2-(1H-Indol-3-yl)ethyl)pivalamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-15(2,3)14(18)16-9-8-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,17H,8-9H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMLEEWOKYGSEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350629 | |
| Record name | ST4028454 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15776-48-4 | |
| Record name | ST4028454 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2 1h Indol 3 Yl Ethyl Pivalamide and Analogues
Amide Bond Formation Strategies for the N-(2-(1H-Indol-3-yl)ethyl)pivalamide Scaffold
The crucial step in synthesizing this compound is the coupling of the primary amine of tryptamine (B22526) with the carboxylic acid of pivalic acid. This transformation is typically achieved using a variety of coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine.
Carbodiimide-Mediated Coupling Approaches (e.g., N,N′-Dicyclohexylcarbodiimide (DCC))
Carbodiimides are a class of organic compounds that serve as powerful dehydrating agents, widely used in the formation of amide and ester bonds. wikipedia.org N,N′-Dicyclohexylcarbodiimide (DCC) is a classic and cost-effective reagent for this purpose. wikipedia.orgpeptide.com
The reaction mechanism involves the activation of the carboxylic acid (pivalic acid) by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine group of tryptamine, leading to the formation of the desired amide, this compound, and N,N′-dicyclohexylurea (DCU) as a byproduct. wikipedia.orgpeptide.commdpi.com The low solubility of DCU in most organic solvents facilitates its removal by filtration. peptide.comresearchgate.net
A general synthetic scheme is as follows: Tryptamine and pivalic acid are dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) (CH2Cl2) or dimethylformamide (DMF). DCC is then added to the mixture, often at reduced temperatures to control the reaction rate and minimize side reactions. The reaction is typically stirred at room temperature until completion.
| Reagent | Role | Key Features |
| N,N′-Dicyclohexylcarbodiimide (DCC) | Coupling Agent | Inexpensive, high-yielding. wikipedia.org |
| Tryptamine | Amine Source | Provides the indole-ethylamine core. |
| Pivalic Acid | Carboxylic Acid Source | Provides the pivaloyl moiety. |
| Aprotic Solvent (e.g., CH2Cl2, DMF) | Reaction Medium | Solubilizes reactants. |
This table summarizes the key reagents in a typical DCC-mediated coupling reaction for the synthesis of this compound.
Utilization of Other Amide Coupling Reagents (e.g., EDC·HCl, HOBt, HATU)
While DCC is effective, other coupling reagents are often employed to improve yields, reduce side reactions, and simplify purification.
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) is a water-soluble carbodiimide, which is advantageous as the urea (B33335) byproduct is also water-soluble and can be easily removed by aqueous extraction. peptide.com This is particularly useful in syntheses where the product has limited solubility in common organic solvents. peptide.com
HOBt (1-Hydroxybenzotriazole) is frequently used as an additive in carbodiimide-mediated couplings. peptide.com It reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and side reactions, such as the formation of N-acylurea. peptide.comnih.gov The combination of EDC·HCl and HOBt is a widely adopted method for efficient and clean amide bond formation. nih.govderpharmachemica.com A typical procedure involves dissolving the carboxylic acid, amine, EDC·HCl, and HOBt in a solvent like DMF and stirring at room temperature. derpharmachemica.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent known for its high efficiency and rapid reaction times, even with sterically hindered or electron-deficient amines. peptide.com It is often preferred for more challenging couplings where other reagents may fail. peptide.com The use of HATU typically involves a base, such as diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. rsc.org
| Coupling Reagent | Additive(s) | Key Advantages |
| EDC·HCl | HOBt, DMAP | Water-soluble byproducts, reduced racemization with HOBt. peptide.comnih.gov |
| HATU | DIPEA | High efficiency, rapid reactions, effective for difficult couplings. peptide.com |
This table compares common amide coupling reagents and their advantages in the synthesis of this compound and its analogs.
Synthesis of the Tryptamine Core and Related Indole-Ethylamine Precursors
Tryptamine (2-(1H-indol-3-yl)ethanamine) is the foundational building block for this compound. nih.gov It is a naturally occurring monoamine alkaloid derived from the amino acid tryptophan. chemicalbook.comacs.org While commercially available, various synthetic routes exist for its preparation, which are crucial when substituted tryptamines are required. grinnell.edu
Classic synthetic approaches to the tryptamine scaffold often begin with an indole (B1671886) heterocycle. chemicalbook.com One common method is the reductive alkylation of indoles. For instance, a one-pot reductive alkylation of indole with N-protected aminoethyl acetals in the presence of triethylsilane (TES) and trifluoroacetic acid (TFA) provides a direct route to tryptamine derivatives. acs.orgresearchgate.net Other established methods include the Fischer indole synthesis, which can be adapted to produce a wide variety of substituted indoles that can then be converted to the corresponding tryptamines. nih.gov
A notable synthesis involves the reaction of o-bromobenzoyl chloride with ethylene, followed by a series of transformations including the formation of a β-amino-ketone, conversion to a cyanohydrin, reduction to an amino-alcohol, and finally cyclization to the tryptamine. psu.edu
Derivatization and Functionalization Approaches of the Pivalamide (B147659) Moiety
While the synthesis of the parent compound is straightforward, the derivatization of the pivalamide moiety itself is less commonly explored in the context of this specific scaffold. The bulky tert-butyl group of the pivaloyl moiety is generally stable and not readily functionalized. However, modifications can be introduced by utilizing derivatives of pivalic acid in the initial amide coupling step. For example, using a substituted pivalic acid would lead to a correspondingly functionalized pivalamide moiety in the final product.
Synthetic Routes for N-Substituted Indole Derivatives Relevant to the Scaffold
Modifications to the indole ring of the tryptamine core are a common strategy to create analogs of this compound with potentially altered biological activities. These substitutions can be introduced either at the indole nitrogen (N-1 position) or on the benzene (B151609) ring of the indole nucleus.
N-alkylation of the indole nitrogen can be achieved by reacting the pre-formed this compound with an appropriate alkyl halide in the presence of a base. For example, reacting N-(2-(1H-indol-3-yl)ethyl)benzamide with methyl 2-bromoacetate in the presence of potassium tertiary butoxide results in the N-alkylation of the indole ring. derpharmachemica.com
Synthesizing tryptamines with substituents on the benzene ring often requires starting with a correspondingly substituted indole. grinnell.edu For example, 6-substituted tryptamine derivatives can be synthesized, although their commercial availability is limited and they are often more expensive. grinnell.edu The Fischer indole synthesis is a versatile method for preparing such substituted indoles, which can then be carried forward to the desired tryptamine derivative. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
NMR spectroscopy is an indispensable technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and conformation of the compound.
Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms in the molecule. The spectrum of N-(2-(1H-Indol-3-yl)ethyl)pivalamide is expected to show characteristic signals corresponding to the indole (B1671886) ring, the ethyl bridge, and the pivalamide (B147659) moiety. The chemical shifts (δ), splitting patterns (multiplicity), and integration values for each proton signal allow for a complete assignment.
Based on the compound's structure, the following ¹H NMR spectral data are predicted:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Indole NH -1 | 8.0 - 8.2 | Broad Singlet | 1H |
| Aromatic H -4, H -7 | 7.5 - 7.7 | Multiplet | 2H |
| Aromatic H -5, H -6 | 7.0 - 7.2 | Multiplet | 2H |
| Indole CH -2 | 6.9 - 7.0 | Singlet/Doublet | 1H |
| Amide NH | 5.5 - 5.8 | Triplet | 1H |
| Ethyl CH₂ -N | 3.5 - 3.7 | Quartet | 2H |
| Ethyl CH₂ -Ar | 2.9 - 3.1 | Triplet | 2H |
| Pivaloyl C(CH₃ )₃ | 1.1 - 1.3 | Singlet | 9H |
This is a predictive table based on the chemical structure. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
The predicted ¹³C NMR spectrum for this compound would feature signals corresponding to the pivalamide's carbonyl carbon, the aromatic carbons of the indole ring, and the aliphatic carbons of the ethyl chain and tert-butyl group.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Amide C =O | 178 - 180 |
| Indole C -7a | 136 - 137 |
| Indole C -3a | 127 - 128 |
| Indole C -2 | 122 - 123 |
| Aromatic C H-4, 5, 6, 7 | 118 - 122 |
| Indole C -3 | 112 - 113 |
| Aromatic C H | 111 - 112 |
| Ethyl C H₂-N | 39 - 41 |
| Pivaloyl C (CH₃)₃ | 38 - 39 |
| Pivaloyl C(C H₃)₃ | 27 - 28 |
| Ethyl C H₂-Ar | 25 - 26 |
This is a predictive table based on the chemical structure. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. youtube.comsdsu.eduemerypharma.com For this compound, COSY would show correlations between the two methylene (-CH₂) groups of the ethyl bridge and among the adjacent aromatic protons on the indole's benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC maps direct one-bond correlations between protons and the carbon atoms they are attached to. youtube.comsdsu.edu This technique would be used to definitively assign each proton signal to its corresponding carbon signal, for instance, linking the ethyl proton signals to the ethyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. youtube.comsdsu.eduemerypharma.com This is vital for connecting different fragments of the molecule. Key correlations would include the signal from the tert-butyl protons to the pivalamide's carbonyl carbon and the signal from the ethyl protons adjacent to the indole ring to the C-3 carbon of the indole.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the precise elemental composition of a molecule. nih.govnih.gov This technique can distinguish between compounds with the same nominal mass but different chemical formulas, offering definitive confirmation of the molecular formula.
For this compound, HRMS would be used to confirm its elemental composition.
| Parameter | Value |
| Molecular Formula | C₁₅H₂₀N₂O |
| Monoisotopic Mass | 244.15756 g/mol |
| Theoretical Exact Mass [M+H]⁺ | 245.16484 g/mol |
These values are calculated based on the molecular formula.
Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase for mass analysis, typically without causing significant fragmentation. nih.govuni-goettingen.de It is well-suited for analyzing polar molecules like the target compound.
In a typical ESI-MS experiment in positive ion mode, this compound would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. nih.gov Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, providing further structural information based on the resulting fragment ions.
| Expected Ion | Description | Theoretical m/z |
| [M+H]⁺ | Protonated Molecule | 245.16 |
| [M+Na]⁺ | Sodium Adduct | 267.15 |
| [C₁₀H₁₀N]⁺ | Indolylethyl fragment | 144.08 |
This is a predictive table based on the chemical structure. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum of a related compound, N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide, reveals characteristic absorption bands that are indicative of its molecular structure. researchgate.net Key vibrational frequencies include those corresponding to the N-H stretch of the indole ring, the C=O stretch of the amide group, and various C-H and C=C vibrations of the aromatic and aliphatic portions of the molecule. researchgate.net
A representative IR spectrum of an analogous indole-amide compound would typically exhibit the following significant peaks:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Indole N-H | Stretching | ~3300 |
| Amide C=O | Stretching | ~1640-1670 |
| Aromatic C=C | Stretching | ~1450-1600 |
| Aliphatic C-H | Stretching | ~2850-2960 |
| Aromatic C-H | Bending (out-of-plane) | ~740 |
This table presents typical IR absorption frequencies for the functional groups found in this compound and similar structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, particularly within the indole chromophore. The UV spectrum of N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide, a structurally similar compound, shows absorption maxima (λmax) at approximately 221 nm and 280 nm when measured in methanol. researchgate.net These absorptions are characteristic of the indole ring system and are attributed to π → π* electronic transitions. The position and intensity of these bands can be influenced by the solvent and the substituents attached to the indole core.
X-ray Crystallography for Solid-State Structure Determination of this compound Complexes or Analogues
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for monitoring reaction progress, purifying the final product, and assessing its purity.
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of chemical reactions. critical.consultingresearchgate.net In the synthesis of this compound and its analogues, TLC can be used to track the consumption of the starting materials (tryptamine and pivaloyl chloride or a related activated carboxylic acid) and the formation of the product. mdpi.commdpi.com By spotting the reaction mixture on a TLC plate at different time intervals and developing it in an appropriate solvent system, the appearance of a new spot corresponding to the product and the disappearance of the starting material spots can be visualized, often under UV light. critical.consultingmdpi.com For instance, in the synthesis of a similar compound, N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide, the reaction was monitored by TLC, with the product showing a specific Rf value of 0.48. mdpi.com
Column Chromatography for Product Purification
Column chromatography is a standard technique for the purification of this compound from unreacted starting materials and byproducts. mdpi.commdpi.com The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel, and a suitable eluent (mobile phase) is passed through the column. mdpi.commdpi.comresearchgate.net The components of the mixture separate based on their differential adsorption to the stationary phase. In the purification of related indole amides, solvent systems such as diethyl ether or mixtures like diethyl ether/n-hexane have been successfully employed. mdpi.commdpi.com The fractions are collected and analyzed by TLC to identify those containing the pure product.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of this compound with high resolution and sensitivity. researchgate.net The compound is dissolved in a suitable solvent and injected into the HPLC system. It is then passed through a column under high pressure, and the components are detected as they elute. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate). A pure sample of this compound would ideally show a single sharp peak in the chromatogram. HPLC can also be used for the quantitative analysis of the compound. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds. drawellanalytical.comthermofisher.com This method is particularly suited for analyzing the potential volatile degradation products of this compound that may form under thermal stress, such as during synthesis, purification, or storage at elevated temperatures. The process involves introducing a vaporized sample into a gas chromatograph, where compounds are separated based on their boiling points and affinity for the stationary phase within a capillary column. mtoz-biolabs.comresolvemass.ca Subsequently, the separated components enter a mass spectrometer, where they are ionized and fragmented, generating a unique mass spectrum for each compound that allows for its structural identification. drawellanalytical.com
In a hypothetical thermal degradation study of this compound, the sample would be heated, and any evolved volatile compounds would be trapped and injected into the GC-MS system. The resulting chromatogram would display peaks corresponding to each separated volatile product at a specific retention time. The mass spectrum of each peak would then be analyzed to identify the structure of the degradation product.
Common ionization techniques in GC-MS include Electron Impact (EI) and Chemical Ionization (CI). mtoz-biolabs.com For the structural elucidation of unknown volatile products, EI is particularly useful as it creates reproducible fragmentation patterns that can be compared to spectral libraries.
Research Findings
While specific experimental GC-MS data for the volatile products of this compound is not extensively documented in publicly available literature, the expected fragmentation patterns can be predicted based on the known mass spectrometric behavior of related indole and amide structures. The primary site of fragmentation under thermal stress would likely be the amide bond and the bonds within the pivaloyl group due to their relative thermal lability compared to the indole ring.
Characteristic fragmentation of the indole nucleus often involves the loss of hydrogen cyanide (HCN). scirp.org The pivaloyl group, a t-butyl carbonyl moiety, would be expected to produce volatile fragments such as isobutylene (m/z 56) and the t-butyl cation (m/z 57). Cleavage of the amide bond could lead to the formation of tryptamine (B22526) and pivalic acid or their degradation products.
Based on these principles, a hypothetical analysis of the volatile products from the thermal degradation of this compound could yield the compounds listed in the following data table.
Interactive Data Table: Hypothetical Volatile Degradation Products of this compound Detected by GC-MS
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) |
| Isobutylene | C₄H₈ | 56.11 | 2.5 | 56, 41 |
| Pivalic acid | C₅H₁₀O₂ | 102.13 | 5.8 | 102, 85, 57, 41 |
| Tryptamine | C₁₀H₁₂N₂ | 160.22 | 12.3 | 160, 130, 117 |
| 3-Methylindole (Skatole) | C₉H₉N | 131.17 | 9.7 | 131, 130, 116, 103 |
| Indole | C₈H₇N | 117.15 | 8.5 | 117, 90, 63 |
This table outlines the potential volatile compounds that could be identified, their expected retention times under a standard GC program, and the characteristic mass-to-charge ratios (m/z) of their fragments that would be observed in their respective mass spectra. The identification of these compounds would provide critical insights into the thermal stability and degradation pathways of this compound.
Preclinical and in Vitro Investigation of Biological Activities
Antimicrobial Spectrum Analysis of Indole-Pivalamide Derivatives
Indole (B1671886) derivatives have been widely recognized for their potential as antimicrobial agents, with research exploring their efficacy against a range of pathogenic bacteria and fungi. The intriguing molecular structure of the indole ring serves as a valuable scaffold in the development of new antimicrobial drugs. nih.gov
The emergence of multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), has spurred the search for novel antibacterial agents. nih.gov Indole-based compounds have shown promise in this area. Studies have identified various indole derivatives, such as bisindoles and indole-2-carboxamides, that exhibit activity against S. aureus and MRSA strains. mdpi.comnih.gov For example, novel 2-(1H-indol-3-yl)tetrahydroquinolines were found to be effective in vitro against MRSA, with some compounds demonstrating minimum inhibitory concentrations (MICs) below 1.0 µg/mL. nih.gov
Furthermore, certain indole derivatives have been investigated for their activity against Mycobacterium tuberculosis. Novel indole-2-carboxamides have been designed and evaluated for their ability to inhibit the growth of this pathogen. nih.gov One identified target for these compounds is the vital transporter MmpL3, which is crucial for the translocation of mycolic acid precursors necessary for the mycobacterial outer membrane. nih.gov A fluorinated analogue of the marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine has also shown antimicrobial activity and, significantly, was able to reduce the MIC of oxacillin (B1211168) for a clinical MRSA strain by 256-fold, suggesting its potential as an antibiotic adjuvant. mdpi.com
Table 1: Antibacterial Activity of Selected Indole Derivatives
| Compound Class | Target Organism | Activity (MIC in µg/mL) | Source |
|---|---|---|---|
| trans Indole Substituted Tetrahydrocarbazoles | MRSA (USA300 Lac* lux) | 2-4 | mdpi.com |
| cis Indole Substituted Tetrahydrocarbazoles | MRSA (USA300 Lac* lux) | 1-2 | mdpi.com |
| 2-(1H-indol-3-yl)tetrahydroquinolines | MRSA | < 1.0 | nih.gov |
Indole derivatives have also been assessed for their ability to combat fungi that are pathogenic to plants. In one study, twenty-five 3-indolyl-3-hydroxy oxindole (B195798) derivatives were synthesized and tested against five different plant pathogenic fungi. nih.gov Several of these compounds exhibited moderate to excellent antifungal activities. nih.gov Notably, compound 3u from this series showed superior activity against Rhizoctonia solani when compared to the fungicides carvacrol (B1668589) (CA) and phenazine-1-carboxylic acid (PCA). nih.gov Structure-activity relationship (SAR) analysis indicated that the presence of halogen substituents (I, Cl, or Br) at position 5 of the 3-hydroxy-2-oxindole and indole rings was important for potent antifungal activity. nih.gov
Table 2: Antifungal Activity of 3-Indolyl-3-Hydroxy Oxindole Derivatives (50 mg/L)
| Compound | Target Fungus | Inhibition Rate (%) | Source |
|---|---|---|---|
| 3u | Rhizoctonia solani | 100 | nih.gov |
| 3t | Rhizoctonia solani | 82.48 | nih.gov |
| 3w | Rhizoctonia solani | 87.37 | nih.gov |
| Carvacrol (Control) | Rhizoctonia solani | 91.56 | nih.gov |
Specific studies detailing the antiviral properties of N-(2-(1H-Indol-3-yl)ethyl)pivalamide are not prominent in the current body of research. The broader field of medicinal chemistry has seen the evaluation of various heterocyclic compounds for antiviral efficacy. For instance, studies have been conducted on octadecyloxyethyl (ODE) esters of acyclic nucleoside phosphonates, which have demonstrated activity against various herpesviruses and orthopoxviruses, though these are not indole derivatives. nih.gov
Bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix, contribute to over 80% of human infections and are a major factor in antibiotic resistance. nih.govnih.gov The ability to inhibit or eradicate biofilms is a key strategy in combating persistent infections. Indole derivatives have been identified as potential anti-biofilm agents. For example, a fluorinated analogue of a marine bisindole alkaloid not only showed direct antimicrobial activity but also inhibited biofilm formation in both MRSA and methicillin-sensitive S. aureus (MSSA) strains and demonstrated a greater capacity to eradicate preformed biofilms compared to its non-fluorinated parent compound. mdpi.com
Table 3: Biofilm Inhibition by a Marine Bisindole Alkaloid Analogue
| Strain | Biofilm Inhibition (%) | Source |
|---|---|---|
| S. aureus CH 10850 (MRSA) | > 50 | mdpi.com |
Receptor and Transporter Modulation Studies
The indole scaffold is a common feature in molecules that interact with various biological receptors and transporters. Indole derivatives have been synthesized and evaluated as potent ligands for several targets.
For instance, a series of indol-3-yl-oxoacetamides were developed as ligands for the cannabinoid receptor type 2 (CB2). nih.gov The CB2 receptor is expressed in immune cells and its expression levels increase significantly during inflammation, making it a therapeutic target. nih.gov Within the synthesized series, a fluorinated derivative emerged as a potent and selective CB2 ligand with a high binding affinity (Ki = 6.2 nM) and excellent selectivity over the CB1 receptor. nih.gov Other research has focused on indole-2-carboxamides as allosteric modulators of the cannabinoid CB1 receptor, which are valuable for mapping the receptor's allosteric binding sites. nih.gov
Additionally, indolylpropyl-piperazine derivatives have been successfully designed as potent ligands for the serotonin (B10506) transporter (SERT). nih.gov A series of these compounds showed high affinity for SERT in the nanomolar range, and docking studies revealed that their interaction involves the piperazine (B1678402) N-1 atom forming ionic and π–cation interactions with key amino acid residues in the transporter's binding site. nih.gov
Equilibrative Nucleoside Transporter (ENT) Inhibition
Certain cAMP analogs with modifications at the C8 position have been shown to inhibit ENT1. nih.gov Furthermore, various tyrosine kinase inhibitors have demonstrated the ability to block hENT1-mediated nucleoside transport. nih.gov The common thread among these inhibitors is often a heterocyclic ring system and specific lipophilic side chains. Given that this compound possesses a lipophilic pivaloyl group attached to the tryptamine (B22526) scaffold, it is conceivable that it could interact with the nucleoside binding site of ENTs. The bulky pivalamide (B147659) group could potentially influence the affinity and selectivity for different ENT subtypes.
A study on various cAMP and adenosine (B11128) analogs revealed that specific modifications are necessary for ENT1 inhibition. For instance, 8-pCPT-modified cAMP/adenosine analogs inhibited [3H]thymidine uptake, indicating an effect on equilibrative transporters. nih.gov This highlights the importance of the substituent on the core structure for ENT interaction.
| Compound Type | Transporter Target | Observed Effect | Reference |
| 8-pCPT-modified cAMP analogs | ENT1 | Inhibition of nucleoside uptake | nih.gov |
| BCR-ABL Tyrosine Kinase Inhibitors | hENT1 | Inhibition of uridine (B1682114) transport | nih.gov |
| ENT1 Inhibitor (J4) | ENT1 | Neuroprotective effects in a tauopathy model | nih.gov |
This table presents data on related compounds to infer potential activity for this compound.
Calcium Channel Modulatory Effects of Related Indole-Containing Amides
Voltage-gated calcium channels are key players in cellular signaling, and their modulation can have significant physiological effects. nih.gov Indole derivatives have been identified as potent blockers of various calcium channel subtypes. researchgate.net For instance, a series of 2-aryl indoles were found to be effective blockers of N-type calcium channels (Ca(v)2.2), which are implicated in pain pathways. researchgate.net
The general structure of these blockers often involves an indole core with substitutions that enhance their affinity and selectivity for specific channel subtypes. While direct experimental data for this compound is lacking, its tryptamine backbone is a common feature in many neurologically active compounds. The pivalamide group introduces a significant steric and lipophilic element that could influence its interaction with the hydrophobic pockets of calcium channels. Studies on other dihydropyridine (B1217469) derivatives have shown that modifications to ester moieties can significantly alter selectivity between T-type and L-type calcium channels. nih.gov This suggests that the nature of the amide group in this compound could be a critical determinant of its potential calcium channel modulatory activity.
| Compound Class | Channel Type | Biological Effect | Reference |
| 2-Aryl Indoles | N-type (Ca(v)2.2) | Channel blocking, potential for pain treatment | researchgate.net |
| 1,4-Dihydropyridines | T-type | Analgesia in inflammatory and neuropathic pain models | nih.gov |
| General Modulators | L-type, N-type, P-/Q-type | Regulation of neuronal function and synaptic plasticity | nih.govfrontiersin.org |
This table summarizes findings on related indole and other compounds to suggest potential calcium channel activity for this compound.
Serotonin Receptor (5-HT) Interactions by Indole-Derived Pharmacophores
The structural resemblance of this compound to serotonin (5-hydroxytryptamine) strongly suggests potential interactions with serotonin receptors. The tryptamine scaffold is a well-established pharmacophore for 5-HT receptor ligands. nih.govwikipedia.org The nature and substitution on the ethylamine (B1201723) side chain, as well as on the indole ring, are critical for determining the affinity and selectivity for different 5-HT receptor subtypes. nih.govnih.gov
Studies on various indole derivatives have shown that the indole moiety often penetrates deep into a hydrophobic pocket of the receptor. nih.gov The NH group of the indole can form a crucial hydrogen bond with residues like Thr 3.37 in the 5-HT2A receptor. nih.gov The protonatable nitrogen in the ethylamine side chain (if it were a secondary or primary amine) typically forms a salt bridge with a conserved aspartate residue (Asp 3.32). nih.gov In the case of this compound, the presence of the bulky pivaloyl group on the nitrogen atom would prevent this protonation and the typical salt bridge formation, suggesting a different binding mode or a lack of affinity for certain receptor subtypes. However, it could still interact with the receptor through other non-covalent interactions.
The affinity of various tryptamine derivatives for serotonin receptors can vary widely depending on the N-substituent. For example, N,N-dimethyltryptamine (DMT) is a potent psychedelic, while melatonin (B1676174) (N-acetyl-5-methoxytryptamine) is a key regulator of the sleep-wake cycle. wikipedia.org The pivalamide group, being a bulky tert-butyl group attached to the acetyl moiety, would significantly alter the steric and electronic properties compared to these examples.
| Compound | Receptor Subtype(s) | Key Interaction Feature | Reference |
| Indole Derivatives (general) | 5-HT1A, 5-HT2A | Indole moiety in hydrophobic pocket, H-bond from indole NH | nih.gov |
| Serotonin Receptor Ligands | 5-HT1, 5-HT2, 5-HT3 | Aromatic ring and a protonated nitrogen | nih.gov |
| Tryptamine | TAAR1 Agonist | Acts as a neuromodulator | wikipedia.org |
This table illustrates the interaction of related indole compounds with serotonin receptors to infer potential activity for this compound.
Protein and Nucleic Acid Interaction Studies (In Vitro)
Bovine Serum Albumin (BSA) Binding Investigations of Pivalamide Ligands
Serum albumins, such as bovine serum albumin (BSA), are major transport proteins in the bloodstream and their interaction with small molecules can significantly influence the pharmacokinetic properties of a drug. nih.govmdpi.com The binding of ligands to BSA is often studied using fluorescence spectroscopy, as the protein's intrinsic fluorescence, primarily from tryptophan residues, can be quenched upon binding. nih.govcore.ac.uk
While there is no specific data on the binding of this compound to BSA, studies on related structures provide insights. The indole moiety is known to contribute to protein binding, often interacting with hydrophobic pockets. nih.gov The tryptophan residues of BSA, particularly Trp-212 which is located in a hydrophobic pocket, are often involved in these interactions. mdpi.com
| Ligand Type | Key Binding Features with BSA | Reference |
| Indole-containing complexes | Indole moiety responsible for protein-complex formation | nih.gov |
| Fatty acid amides | Amide bond and headgroup structure influence binding mechanism and protein stability | nih.gov |
| Flavonoids | Hydrophobic interactions play a major role; binding constant is moderate | mdpi.com |
| Benzazoles | Strong binding affinity through a static quenching mechanism | nih.gov |
This table presents binding characteristics of various ligands to BSA to predict the behavior of this compound.
DNA Binding and Cleavage Mechanisms by Amide-Containing Complexes
The interaction of small molecules with DNA is a fundamental area of research, with implications for the development of new therapeutic agents. researchgate.net Indole derivatives have been shown to bind to DNA, often through intercalation or groove binding. researchgate.netnih.gov The planar indole ring is well-suited for stacking interactions with DNA base pairs.
Experimental and computational studies have suggested that many indole derivatives preferentially bind to the minor groove of DNA. researchgate.net The hydrogen-bonding capability of the indole NH group can facilitate specific interactions within the groove. researchgate.net The presence of an amide-containing side chain, as in this compound, could further influence DNA binding. The amide bond can participate in hydrogen bonding with the DNA backbone or bases.
While there is no information on DNA cleavage by this compound itself, some metal complexes of indole-containing ligands have been shown to induce DNA cleavage. nih.gov However, this activity is typically dependent on the presence of the metal center and its ability to participate in redox reactions. In the absence of a metal, it is less likely that this compound would exhibit significant DNA cleavage activity. Its primary mode of interaction with DNA, if any, would likely be non-covalent binding.
| Compound Class | Mode of DNA Interaction | Significance | Reference |
| Indole derivatives | Minor groove binding | Regulation of transcription and replication | researchgate.net |
| Indoloquinolines | Intercalation, triplex and G-quadruplex binding | Potential therapeutic and diagnostic applications | researchgate.net |
| Indole derivatives with thiazolidine/imidazolidine rings | Incorporation into DNA, potential antitumor activity | Design of new DNA binding agents | nih.gov |
This table summarizes the DNA interaction profiles of related indole compounds to infer potential activity for this compound.
Macromolecular Complex Formation and Structural Analysis (e.g., with CoaD)
The biological function of a molecule is often dictated by its specific interactions with macromolecular targets such as proteins and enzymes. Elucidating the three-dimensional structure of these complexes is crucial for understanding the mechanism of action and for rational drug design. While there are no published studies on the complex of this compound with any protein, including Coenzyme A (CoA) biosynthesis protein CoaD, we can look at examples of other indole derivatives.
For instance, novel indole ethylamine derivatives have been designed to target Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.gov Molecular docking studies of these compounds revealed that they fit into the binding pocket of PPARα, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov Similarly, indole derivatives have been designed as dual ligands for the translocator protein and the murine double minute 2 protein, highlighting the versatility of the indole scaffold in targeting different protein-protein interaction interfaces. nih.gov
In a hypothetical interaction with a protein like CoaD, the this compound molecule would likely orient its indole and pivalamide groups to maximize favorable interactions within the protein's binding site. The indole ring could engage in π-π stacking or hydrophobic interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine. acs.org The pivalamide group, with its bulky and hydrophobic nature, would likely occupy a corresponding hydrophobic pocket. The amide linkage provides a degree of conformational flexibility, allowing the molecule to adopt a favorable conformation for binding.
| Indole Derivative Class | Protein Target | Key Interaction Insights | Reference |
| Indole ethylamine derivatives | PPARα | Activation of the receptor through specific H-bonds and hydrophobic interactions | nih.gov |
| Indole derivatives | Translocator Protein and Murine Double Minute 2 Protein | Dual-target ligands designed based on the indole scaffold | nih.gov |
| Carbamylated tryptamine derivatives | Butyrylcholinesterase (BuChE) | Potent inhibition with specific hybrids showing neuroprotective effects | nih.gov |
This table provides examples of macromolecular complexes formed by related indole derivatives to suggest the potential for this compound to form such complexes.
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Indole (B1671886) Ring Substitutions on Pharmacological Profiles
The indole nucleus is a crucial pharmacophore, often responsible for anchoring the molecule within the hydrophobic pockets of target receptors. nih.gov Altering the substitution pattern on this ring system can dramatically modulate the pharmacological activity and selectivity of N-acyl tryptamines.
Systematic investigation of tryptamine (B22526) derivatives has shown that substitutions at various positions of the indole ring significantly influence receptor affinity and functional activity. For instance, in studies of psilocybin analogues, which are 4-hydroxytryptamine (B1209533) derivatives, the presence and nature of substituents on the indole ring are paramount for activity. nih.gov Compounds with substitutions at the 4-position, for example, often exhibit high selectivity for the 5-HT₂A serotonin (B10506) receptor over other subtypes. nih.gov
The following table summarizes the general effects of indole ring substitutions on the activity of tryptamine derivatives, providing a predictive framework for the N-(2-(1H-Indol-3-yl)ethyl)pivalamide scaffold.
| Substitution Position | Substituent Type | General Effect on Activity | Reference(s) |
| 4-Position | Hydroxy (-OH), Acetoxy (-OAc) | Often imparts high selectivity for 5-HT₂A receptors. Acetoxylation can act as a prodrug strategy. nih.gov | nih.govnih.gov |
| 5-Position | Methoxy (B1213986) (-OCH₃), Hydroxy (-OH) | Present in endogenous neuromodulators like serotonin and melatonin (B1676174), often crucial for receptor interaction. wikipedia.org | wikipedia.org |
| General | Halogens (F, Cl, Br) | Can alter electronic properties and membrane permeability, influencing binding affinity. | nih.gov |
| General | Alkyl groups | Can enhance lipophilicity but may also introduce steric hindrance, potentially reducing affinity. | biomolther.org |
While the parent this compound is unsubstituted on the indole ring, these findings indicate that introducing functionalities such as methoxy or hydroxyl groups at the 5-position, or halogens at various positions, could significantly alter its biological target profile and potency.
Role of the Ethyl Linker and Amide Bond in Ligand-Target Recognition and Binding Affinity
The ethyl linker and the amide bond form the bridge between the indole nucleus and the pivaloyl group, and their structural characteristics are vital for proper ligand orientation and binding. The two-carbon ethyl chain provides a specific spatial separation between the indole ring and the amide nitrogen, which is often critical for fitting into a receptor's binding site. Studies on related indole derivatives have shown that modifying this linker length, for instance by elongating the alkyl chain, can lead to a decrease in activity, highlighting the importance of the ethyl spacing for optimal interaction. nih.gov
The amide bond itself possesses key features that contribute to binding affinity. It is a rigid, planar structure capable of acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group). This dual capacity allows for strong, specific hydrogen bonding interactions with amino acid residues in a target protein, which can be crucial for anchoring the ligand. nih.govnih.gov The synthesis of numerous bioactive hybrid molecules, such as tryptamine-antioxidant conjugates, relies on the formation of this stable amide linkage between the tryptamine amine and a carboxylic acid. nih.govresearchgate.netmdpi.com This chemical stability combined with its specific bonding properties makes the amide group a cornerstone of the molecule's design.
Modulation of the Pivalamide (B147659) Moiety for Enhanced Potency or Selectivity
The pivalamide moiety consists of a carbonyl group attached to a tert-butyl group. This terminal group plays a significant role in defining the molecule's steric bulk and lipophilicity. The large tert-butyl group can influence how the molecule fits into a binding pocket and may shield the amide bond from enzymatic degradation, potentially increasing its biological half-life.
The N-acyl position is a common point of modification in SAR studies to tune the activity of tryptamines. By replacing the pivaloyl group with other acyl moieties, researchers can systematically alter the compound's properties to enhance potency or selectivity. For example, replacing the bulky pivaloyl group with smaller acyl groups (e.g., acetyl, propionyl) would reduce steric hindrance, while using longer, linear fatty acyl chains (e.g., lauroyl, oleoyl) would significantly increase lipophilicity. nih.gov
Research on related N-acyl tryptamines demonstrates the wide range of possibilities for this position.
| Acyl Group Modification | Example Compound Class | Resulting Activity | Reference(s) |
| Sulfonamide | N-(2-(1H-indol-3-yl)ethyl)-sulfonamides | Introduction of various sulfonamide groups led to compounds with antimicrobial activity. | derpharmachemica.com |
| Azelayl Chain | Tryptamine-azelaoyl hybrids | Resulted in compounds with antitumor activity against various cancer cell lines. | mdpi.com |
| Gallic Acid | Tryptamine-gallic acid hybrids | Created molecules with antioxidant properties designed to protect against NSAID-induced gastropathy. | nih.govresearchgate.net |
| Fatty Acids | N-lauroyl tryptamine, N-oleoyl tryptamine | These compounds act as endocannabinoid-like mediators, interacting with targets like the GPR183 and PXR receptors. | nih.gov |
Design and Synthesis of Hybrid Molecules (e.g., Indole-NSAID Conjugates and Serotonin Derivatives)
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to achieve improved efficacy, a better safety profile, or a multi-target mechanism of action. mdpi.com The this compound framework, derived from tryptamine, is an excellent scaffold for creating such hybrid molecules.
One prominent area of research involves the creation of indole-antioxidant or indole-NSAID conjugates. For instance, tryptamine has been conjugated with gallic acid via an amide bond to create hybrids that protect against NSAID-induced gastric injury. nih.govresearchgate.net This approach leverages the mitochondrial-targeting properties of the tryptamine scaffold to deliver an antioxidant payload directly to the site of cellular damage.
Furthermore, given that tryptamine is the parent structure of the neurotransmitter serotonin (5-hydroxytryptamine), there is significant interest in creating serotonin-based hybrids. wikipedia.org The analgesic effects of many NSAIDs are known to involve the serotonergic system, suggesting a synergistic potential for molecules that combine features of both. nih.gov Researchers have designed hybrid molecules that merge fragments targeting serotonin receptors with other pharmacologically active groups to address conditions like depression associated with neuroinflammation. nih.gov The synthesis of these hybrids is typically achieved by forming a stable amide bond between the ethylamine (B1201723) of the tryptamine or serotonin scaffold and the carboxylic acid of the other molecule, such as an NSAID. researchgate.net
Stereochemical Considerations and Enantiomeric Purity in SAR Elucidation
While this compound is an achiral molecule, stereochemistry becomes a critical consideration when structural modifications are introduced for SAR studies. The introduction of a substituent on the ethyl linker, for example, would create a chiral center, resulting in a pair of enantiomers.
It is a fundamental principle in pharmacology that enantiomers of a chiral drug can have vastly different biological activities, potencies, and toxicities. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with the distinct three-dimensional shapes of each enantiomer. The biological precursor to tryptamine, tryptophan, is a chiral amino acid, and the use of a specific enantiomer in synthesis can direct the stereochemical outcome of a reaction. grinnell.edu
Therefore, for any chiral analogue within the this compound framework, the separation and individual testing of each enantiomer is essential for a complete and accurate SAR elucidation. Evaluating a racemic mixture (a 50:50 mix of both enantiomers) can provide misleading results, as the observed activity may be due to only one enantiomer, or one enantiomer could be antagonizing the effect of the other. The assessment of enantiomeric purity is thus a crucial step in the development and characterization of novel therapeutic agents based on this scaffold. nih.gov
Computational Chemistry and Modeling Approaches
Molecular Docking Simulations for Ligand-Protein Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, docking is most often used to predict the binding mode of a small molecule ligand, such as N-(2-(1H-Indol-3-yl)ethyl)pivalamide, within the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to rank these poses based on their predicted binding affinity. researchgate.net
The primary goals of molecular docking are to qualitatively predict the binding mode of a ligand and to quantitatively estimate the strength of binding, often expressed as a binding energy or a docking score. For this compound, docking simulations would require a three-dimensional structure of the target protein, which can be obtained from crystallographic data or homology modeling. The simulations can provide valuable insights into how the indole (B1671886), ethyl, and pivalamide (B147659) moieties of the molecule contribute to its interaction with the protein.
A crucial outcome of molecular docking is the identification of the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the indole ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. The nitrogen atom of the indole ring and the amide group can act as hydrogen bond donors or acceptors.
By analyzing the top-ranked docking poses, researchers can identify the key amino acid residues in the active site that form these critical interactions. For example, a simulation might predict that the pivalamide group of this compound fits into a hydrophobic pocket of the target protein, while the indole moiety forms a hydrogen bond with a specific serine or asparagine residue. This information is fundamental for understanding the mechanism of action and for guiding the design of more potent analogues.
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov Molecular docking is a key component of structure-based virtual screening. Once a reliable docking protocol is established for a particular target, it can be used to screen thousands or even millions of compounds computationally.
In the case of this compound, if it is identified as a hit compound for a particular target, virtual screening can be employed to discover novel analogues with potentially improved properties. This can be done by screening libraries of commercially available compounds or custom-designed virtual libraries of molecules that are structurally similar to the initial hit. The top-scoring compounds from the virtual screen can then be prioritized for synthesis and experimental testing, significantly accelerating the process of lead discovery.
Molecular Dynamics Simulations to Investigate Ligand-Target Stability and Conformational Changes
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations use the principles of classical mechanics to simulate the motions of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes and stability of a ligand-protein complex. nih.govnih.gov
For this compound, an MD simulation would typically start with the best-docked pose of the molecule in the active site of its target protein. The simulation would then track the movements of all atoms in the system over a period of nanoseconds to microseconds. This allows researchers to assess the stability of the key binding interactions identified by docking. nih.gov If the interactions are maintained throughout the simulation, it provides greater confidence in the predicted binding mode. MD simulations can also reveal conformational changes in the protein that may be induced by ligand binding, which are often crucial for biological function.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov QSAR models are developed by analyzing a set of compounds for which the biological activity is known (the training set). researchgate.net A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.net
For this compound and its derivatives, a QSAR model could be developed to predict their biological activity against a specific target. This would require synthesizing and testing a series of analogues with variations in different parts of the molecule. Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov The model can also provide insights into which molecular properties are most important for the desired biological effect.
De Novo Design Strategies for Optimizing this compound Derivatives
De novo design is a computational strategy for designing novel molecules with desired properties from scratch. In the context of drug discovery, de novo design algorithms can be used to generate new molecular structures that are predicted to bind to a specific target with high affinity and selectivity. These methods often work by placing molecular fragments into the active site of a target protein and then linking them together to form a complete molecule.
Starting with the binding mode of this compound, de novo design strategies could be used to explore modifications to the molecule that might enhance its binding affinity or improve its pharmacokinetic properties. For example, the pivalamide group could be replaced with other chemical moieties that better fill a specific sub-pocket of the active site, or the indole scaffold could be modified to introduce additional favorable interactions. The newly designed molecules can then be evaluated using docking and other computational methods before being considered for synthesis.
ADMET Prediction and In Silico Pharmacokinetic Assessments
In addition to predicting the interaction of a compound with its biological target, computational methods are also widely used to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govscielo.br These in silico ADMET predictions are crucial in the early stages of drug discovery to identify compounds that are likely to have poor pharmacokinetic profiles or toxicological liabilities. researchgate.netnih.gov
A variety of computational models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, metabolic stability, and potential for toxicity. For this compound, an in silico ADMET assessment would provide valuable information about its drug-like properties. The table below presents a hypothetical ADMET profile for the compound, generated based on typical parameters evaluated for small molecules in drug discovery.
| ADMET Property | Predicted Value/Classification | Significance |
|---|---|---|
| Human Intestinal Absorption (HIA) | High | Indicates good absorption from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Penetration | Low | Suggests the compound may not readily cross into the central nervous system. |
| CYP450 2D6 Inhibition | Non-inhibitor | Low likelihood of drug-drug interactions involving this major metabolic enzyme. |
| Hepatotoxicity | Low risk | Indicates a lower probability of causing liver damage. |
| Ames Mutagenicity | Non-mutagenic | Predicts a low potential to cause genetic mutations. |
Future Research Directions and Unexplored Avenues
Development of Highly Selective and Potent N-(2-(1H-Indol-3-yl)ethyl)pivalamide Analogues
A primary objective for future research is the rational design and synthesis of analogues with enhanced potency and selectivity for specific biological targets. The indole (B1671886) scaffold is a well-established "privileged structure" in medicinal chemistry, capable of interacting with a multitude of receptors and enzymes. nih.govcapes.gov.br By systematically modifying the indole core, the ethylamine (B1201723) linker, and the pivaloyl group, researchers can probe the structure-activity relationships (SAR) that govern biological activity.
For instance, the introduction of substituents on the indole ring can significantly impact receptor binding affinity and selectivity. nih.gov Similarly, altering the size and electronic properties of the N-acyl group can modulate the compound's pharmacokinetic and pharmacodynamic profile. The synthesis of a focused library of analogues, followed by rigorous biological evaluation, will be crucial in identifying compounds with superior therapeutic indices.
Table 1: Potential Modifications for Analogue Development
| Molecular Scaffold Component | Potential Modifications | Desired Outcome |
| Indole Ring | Substitution at various positions (e.g., C2, C5, N1) with halogens, alkyl, or aryl groups. nih.gov | Enhanced receptor affinity and selectivity. nih.gov |
| Ethylamine Linker | Introduction of conformational constraints, such as cyclopropane (B1198618) rings, or alteration of linker length. | Optimization of binding orientation and improved metabolic stability. |
| Pivaloyl Group | Replacement with other acyl groups of varying steric bulk and electronic character. | Fine-tuning of potency and pharmacokinetic properties. |
Exploration of Novel Biological Targets for the Indole-Pivalamide Scaffold
While initial studies may have focused on a specific biological target, the indole-pivalamide scaffold likely possesses a broader pharmacological profile. The indole moiety is a common feature in molecules targeting a wide range of biological systems, including the central nervous system, inflammatory pathways, and infectious agents. nih.govnih.gov Therefore, a comprehensive screening of this compound and its analogues against a diverse panel of receptors, enzymes, and ion channels could uncover novel therapeutic applications. nih.gov
Emerging targets of interest include those involved in neurodegenerative diseases, metabolic disorders, and various forms of cancer. nih.gov For example, certain indole derivatives have shown activity as inhibitors of tubulin polymerization, a validated anti-cancer strategy. nih.gov Furthermore, the structural similarities to endogenous molecules like tryptophan suggest potential interactions with pathways that are yet to be explored for this specific scaffold. The concept of multi-target drug design, where a single molecule modulates multiple pathological pathways, is also gaining traction and could be a fruitful avenue for this class of compounds. nih.gov
Advancements in Synthetic Methodologies for Complex Analogues of the Compound
The efficient and versatile synthesis of complex analogues is paramount to advancing the drug discovery process. While the fundamental amide coupling reaction between tryptamine (B22526) and pivaloyl chloride is straightforward, the synthesis of more elaborate derivatives will necessitate the development and application of advanced synthetic methods. mdpi.comadelaide.edu.au This includes the use of modern cross-coupling reactions to introduce diverse substituents onto the indole core and the development of stereoselective methods to control the three-dimensional arrangement of atoms in more complex analogues. adelaide.edu.au
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Table 2: Applications of AI/ML in Compound Development
| AI/ML Application | Description | Potential Impact |
| Predictive Modeling | Training models on existing data to predict the activity and properties of new compounds. nih.gov | Prioritization of synthetic efforts and reduction of unnecessary experiments. coatingstoday.com |
| Generative Design | Using algorithms to create novel molecular structures with optimized properties. nih.gov | Discovery of novel and potent analogues with improved drug-like characteristics. |
| ADME/Tox Prediction | In silico prediction of pharmacokinetic and toxicity profiles. | Early identification of compounds with unfavorable properties, reducing late-stage attrition. |
| Reaction Planning | AI-powered tools to devise efficient synthetic routes to target molecules. | Streamlining the synthesis of complex analogues. |
Application of this compound as a Chemical Biology Probe
Beyond its potential as a therapeutic agent, this compound and its derivatives can serve as valuable chemical probes to investigate biological processes. mdpi.comscispace.com By tagging the molecule with a reporter group, such as a fluorescent dye or a photoaffinity label, researchers can visualize its distribution within cells and identify its molecular targets. mdpi.comnih.gov
These chemical probes can be used to elucidate the mechanism of action of the compound and to gain a deeper understanding of the biological pathways it modulates. mdpi.com For example, an analogue functionalized with a photoactivatable group could be used to covalently label its binding partners upon UV irradiation, allowing for their subsequent identification by mass spectrometry. nih.gov Such studies can provide crucial insights into the compound's pharmacology and may reveal new therapeutic opportunities. nih.gov The development of highly selective and potent probes is a key step in validating new drug targets and dissecting complex biological systems. scispace.com
Q & A
Q. What are the key synthetic routes for N-(2-(1H-Indol-3-yl)ethyl)pivalamide?
The compound can be synthesized via reductive amination of indole derivatives. A typical protocol involves:
- Dissolving 2-(5-(benzyloxy)-1H-indol-3-yl)acetonitrile in methanol under ice-cooled conditions.
- Adding pivalic anhydride and NiCl₂, followed by slow addition of NaBH₄ to reduce the nitrile to an amine.
- Stirring at 0°C for 30 minutes, followed by room-temperature incubation.
- Purification via flash chromatography (EtOAc) after solvent evaporation and extraction . This method emphasizes controlled reduction and protection of reactive intermediates.
Q. How is this compound characterized structurally?
Key characterization techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the indole core, pivalamide group, and ethyl linker (e.g., δ 1.2 ppm for pivaloyl methyl groups) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., calculated for C₁₅H₂₁N₃O₂: 275.16 g/mol) .
- TLC Monitoring : Using EtOAc as a solvent system to track reaction progress .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Conduct reactions in a fume hood due to volatile solvents (e.g., methanol, EtOAc).
- Dispose of waste via certified hazardous waste services, particularly for halogenated byproducts .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Catalyst Screening : Test alternatives to NiCl₂ (e.g., Pd/C or Raney Ni) to improve reductive amination efficiency.
- Solvent Optimization : Replace methanol with THF or DMF to enhance intermediate solubility.
- Temperature Gradients : Evaluate reaction completion at 0°C vs. room temperature to minimize side products .
- DOE (Design of Experiments) : Systematically vary reagent stoichiometry (e.g., NaBH₄ equivalents) .
Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be resolved?
- Comparative Analysis : Cross-reference experimental NMR data with computational predictions (DFT or molecular modeling) to validate assignments .
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to clarify ambiguous peaks in crowded spectral regions .
- Purity Checks : Re-purify the compound via recrystallization or HPLC to rule out impurities affecting spectral clarity .
Q. What mechanistic insights exist for the compound’s reactivity in enzymatic systems?
- Directed Evolution : Engineer methyltransferases (e.g., PsmD) to study enantioselective modifications of the indole core.
- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps in C-methylation reactions .
- Docking Simulations : Model interactions between the pivalamide group and enzyme active sites to predict regioselectivity .
Q. How can biological activity be evaluated for this compound?
- In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC) or anticancer potential via cell viability assays (MTT) against cancer lines.
- Target Identification : Use affinity chromatography or SPR to identify protein targets binding to the indole-pivalamide scaffold .
- Metabolic Stability : Assess hepatic microsome stability to prioritize derivatives for in vivo studies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
